Pbmc -

Pbmc

Catalog Number: EVT-10904902
CAS Number:
Molecular Formula: C26H30N2O4
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

PBMCs are sourced from human peripheral blood, which can be obtained through venipuncture. The isolation process usually involves density gradient centrifugation techniques using media such as Ficoll or Lymphoprep to separate the mononuclear cells from red blood cells and plasma.

Classification

PBMCs can be classified into several types based on their function:

  • Lymphocytes: Involved in adaptive immunity.
    • T Cells: Helper T cells and cytotoxic T cells.
    • B Cells: Produce antibodies.
    • Natural Killer Cells: Attack infected or cancerous cells.
  • Monocytes: Differentiate into macrophages and dendritic cells upon migration to tissues.
Synthesis Analysis

Methods

The synthesis of PBMCs does not refer to chemical synthesis but rather to their isolation from blood. The most common method involves density gradient centrifugation:

  1. Preparation: Whole blood is diluted with a sterile phosphate-buffered saline solution.
  2. Layering: The diluted blood is carefully layered over a density gradient medium in a centrifuge tube.
  3. Centrifugation: The tube is centrifuged at specific speeds (typically 1000 x g) for a set duration (around 20 minutes), allowing the separation of cellular components based on density.

Technical Details

  • Density Gradient Medium: Commonly used media include Ficoll-Hypaque with a density of approximately 1.077 g/mL, which facilitates the separation of PBMCs from plasma and red blood cells.
  • Cell Recovery: After centrifugation, the PBMC layer is carefully aspirated and washed to remove residual plasma proteins.
Molecular Structure Analysis

Structure

PBMCs do not have a singular molecular structure but are composed of various cell types, each with distinct structures:

  • Lymphocytes: Characterized by a large nucleus with minimal cytoplasm.
  • Monocytes: Larger than lymphocytes with a kidney-shaped nucleus.

Data

The average diameter of PBMCs ranges from 7 to 15 micrometers, depending on the specific cell type. Their surface markers (e.g., CD3 for T cells, CD19 for B cells) are crucial for identification and functional studies.

Chemical Reactions Analysis

Reactions

PBMCs participate in numerous biochemical reactions essential for immune function:

  • Activation: Upon encountering antigens, T cells undergo activation involving cytokine signaling and proliferation.
  • Cytotoxicity: Natural killer cells release perforin and granzymes to induce apoptosis in infected or malignant cells.

Technical Details

The mixed lymphocyte reaction (MLR) is a common assay used to assess PBMC functionality by measuring their proliferation in response to foreign lymphocytes.

Mechanism of Action

Process

The action mechanism of PBMCs involves several steps:

  1. Recognition: Antigen-presenting cells present antigens to T cells via major histocompatibility complex molecules.
  2. Activation: T cells become activated through co-stimulatory signals and cytokine release.
  3. Response: Activated T and B cells proliferate and differentiate into effector cells that target pathogens or infected tissues.

Data

Studies have shown that activated PBMCs can produce various cytokines (e.g., interleukin-2, interferon-gamma) that orchestrate the immune response.

Physical and Chemical Properties Analysis

Physical Properties

  • Morphology: PBMCs exhibit diverse shapes depending on their type; lymphocytes are generally small and round, while monocytes are larger with irregular shapes.
  • Density: The density of PBMCs is approximately 1.06 to 1.08 g/mL when isolated using density gradient methods.

Chemical Properties

PBMCs contain various surface proteins that facilitate cell signaling and interaction:

  • Surface Markers: CD markers (e.g., CD4, CD8) are critical for identifying different PBMC subpopulations.
  • Cytokine Production: Upon activation, PBMCs produce various cytokines that influence immune responses.
Applications

Scientific Uses

PBMCs are widely used in research and clinical settings for:

  • Immunological Studies: Understanding immune responses in health and disease.
  • Vaccine Development: Evaluating vaccine efficacy through immune response assessment.
  • Cellular Therapies: Utilizing PBMCs in adoptive cell transfer therapies for cancer treatment.
  • Drug Testing: Assessing the pharmacodynamics and toxicology of new drugs on human immune cells.
Hematopoietic Lineage and Developmental Biology of Peripheral Blood Mononuclear Cells

Ontogeny of Peripheral Blood Mononuclear Cells from Hematopoietic Stem Cells

Peripheral Blood Mononuclear Cells originate from pluripotent hematopoietic stem cells located in the bone marrow through a tightly regulated developmental sequence. Hematopoietic stem cells first emerge during embryonic development in the aorta-gonad-mesonephros region and yolk sac around embryonic day 10.5 in mice, where they acquire adult-repopulating potential [1]. These hematopoietic stem cells subsequently migrate to fetal liver (serving as the primary hematopoietic organ mid-gestation) and finally seed the bone marrow, which becomes the definitive hematopoietic site [1].

The developmental trajectory from hematopoietic stem cells to mature Peripheral Blood Mononuclear Cells progresses through lineage-restricted progenitors:

  • Common Lymphoid Progenitors generate T lymphocytes, B lymphocytes, and natural killer cells
  • Common Myeloid Progenitors give rise to monocytes and dendritic cells [9]

Table 1: Developmental Timeline of Hematopoietic Stem Cell-Derived Lineages

Developmental StageSite of HematopoiesisKey Hematopoietic OutputFunctional Properties
Embryonic day 7.5Yolk sacPrimitive erythrocytesTransient wave, nucleated erythrocytes
Embryonic day 10.5Aorta-gonad-mesonephrosDefinitive adult-repopulating hematopoietic stem cellsLong-term multilineage reconstitution capacity
Mid-gestationFetal liverExpanding hematopoietic stem cell poolPrimary site of hematopoiesis before bone marrow colonization
AdulthoodBone marrowAll mature blood lineages including Peripheral Blood Mononuclear CellsSustained lifelong hematopoiesis

Peripheral Blood Mononuclear Cells enter circulation as functionally immature precursors that undergo final maturation in peripheral lymphoid organs. The bone marrow continuously releases approximately 1–2 × 10⁹ Peripheral Blood Mononuclear Cells per kilogram of body weight daily into peripheral blood under homeostatic conditions, with output increasing dramatically during inflammatory responses [4].

Transcriptional Regulation of Lymphoid vs. Myeloid Lineage Commitment

Lineage specification of hematopoietic stem cells into distinct Peripheral Blood Mononuclear Cell subtypes is governed by tightly regulated transcriptional circuits. The binary lymphoid-myeloid fate decision represents the first major branching point in hematopoietic differentiation:

  • Lymphoid Commitment: Driven by the coordinated expression of transcription factors including IKAROS (encoded by IKZF1), E2A (encoded by TCF3), EBF1, and PAX5. IKAROS initiates lymphoid priming in multipotent progenitors by activating chromatin remodeling at lymphoid-specific loci. E2A and EBF1 collaborate to activate B-cell specification genes (e.g., CD79A, VPREB1, and IGLL1) while repressing myeloid genes [9] [10]. NOTCH1 signaling induces T-lymphoid commitment through direct activation of GATA3 and BCL11B in thymic-seeding progenitors [9].

  • Myeloid Commitment: Orchestrated by the master regulators PU.1 (encoded by SPI1) and C/EBPα (encoded by CEBPA). PU.1 concentration dictates myeloid lineage choice: higher levels promote macrophage differentiation while intermediate levels favor neutrophil development. C/EBPα collaborates with PU.1 to activate myeloid-specific genes (LYZ, MPO, CSF3R) while repressing alternative lineage programs [10]. The GATA1-GATA2 switch controls megakaryocyte-erythroid specification, with GATA1 suppressing myeloid potential [9].

Table 2: Core Transcriptional Regulators of Peripheral Blood Mononuclear Cell Lineages

Cell LineageKey Transcription FactorsTarget GenesFunctional Outcome
B-lymphoidE2A, EBF1, PAX5, FOXO1CD79A, CD19, BLNK, VPREB1Immunoglobulin rearrangement, B-cell receptor signaling
T-lymphoidGATA3, BCL11B, TCF7, NOTCH1CD3D, CD3E, CD5, PTCRAT-cell receptor rearrangement, thymic selection
Natural killerEOMES, TBET, RUNX3NCAM1, NCR1, FCGR3A, KLR genesCytotoxic granule formation, activating receptors
MonocyticPU.1, C/EBPα, IRF8, KLF4CD14, CSF1R, LYSOZYME, FCGR1APhagocytosis, cytokine production

Transcriptional dynamics create positive feedback loops that stabilize lineage commitment. For example, PAX5 reinforces B-cell identity through both activation of B-cell genes and repression of non-B lineage genes (e.g., CSF1R and NOTCH1). Similarly, C/EBPα autoactivates its own expression while cross-antagonizing lymphoid transcription factors, creating an epigenetic barrier against lineage transdifferentiation [10]. Dysregulation of these programs underlies pathological states, as demonstrated by PU.1 haploinsufficiency causing myeloid neoplasms and PAX5 mutations driving B-cell acute lymphoblastic leukemia.

Epigenetic Modifications Driving Peripheral Blood Mononuclear Cell Subset Differentiation

Epigenetic mechanisms serve as the molecular interface between lineage-determining transcription factors and the gene expression programs that define Peripheral Blood Mononuclear Cell subsets. The differentiation from hematopoietic stem cells to mature Peripheral Blood Mononuclear Cells involves coordinated epigenetic reprogramming at multiple levels:

  • DNA Methylation: Global hypomethylation accompanies lineage commitment, while locus-specific hypermethylation silences alternative lineage programs. During B-cell differentiation, the PAX5 locus undergoes demethylation allowing expression, while myeloid genes (e.g., SPI1 and CSF1R) become hypermethylated. Genome-wide studies reveal distinct methylation signatures in each Peripheral Blood Mononuclear Cell subtype, with natural killer cells showing hypomethylation at killer-cell immunoglobulin-like receptor loci compared to T lymphocytes [3] [8]. DNA methyltransferase enzymes (DNMT1, DNMT3A, DNMT3B) maintain these patterns, with DNMT3A loss leading to transdifferentiation of lymphoid progenitors into myeloid-like cells [3].

  • Histone Modifications: Histone H3 lysine 4 trimethylation marks lineage-specific enhancers prior to gene activation. Monocyte differentiation requires H3K27 acetylation at PU.1-dependent enhancers regulating inflammatory genes. Conversely, H3K27 trimethylation by Polycomb repressive complex 2 establishes facultative heterochromatin at stemness gene loci (HOXA9, MEIS1) during hematopoietic stem cell differentiation [4] [8]. Histone deacetylases (HDAC1–3) remove activating acetyl marks to restrict developmental plasticity; HDAC inhibition in Peripheral Blood Mononuclear cells causes aberrant expression of non-lineage genes including hematopoietic stem cell regulators [3].

Table 3: Epigenetic Modifiers in Peripheral Blood Mononuclear Cell Differentiation

Epigenetic MechanismKey Enzymes/EffectorsGenomic TargetsFunctional Role in Differentiation
DNA methylationDNMT3A, TET2Lineage-specific promoters and enhancersSilences alternative lineage programs; maintains commitment
Histone acetylationCBP/p300, HDAC1-3Enhancers of lineage-defining genesCreates accessible chromatin for transcription factor binding
H3K4 methylationMLL1, SETD1APromoters of activated genesPrimes genes for expression during lineage specification
H3K27 methylationEZH2, UTXStemness and developmental regulator genesSuppresses pluripotency network; establishes differentiation barriers
  • Chromatin Remodeling: ATP-dependent complexes (SWI/SNF, ISWI) reposition nucleosomes to expose lineage-specific transcription factor binding sites. The BAF complex subunit BRG1 (SMARCA4) is essential for opening chromatin at B-cell-specific genes during lymphoid commitment [3]. Single-cell chromatin accessibility mapping reveals progressive remodeling at regulatory elements during T-cell development, with naive T-cells exhibiting permissive chromatin at effector loci that becomes restricted upon memory formation [8].

Epigenetic reprogramming in cancer illustrates the functional significance of these mechanisms. Peripheral Blood Mononuclear Cells from breast cancer patients exhibit hypermethylation at NKG2D (KLRK1) and CD94 (KLRD1) promoter regions, silencing these natural killer cell activating receptors and impairing tumor immune surveillance [8]. Similarly, global H3K9 dimethylation increases in Peripheral Blood Mononuclear Cells from schizophrenia patients, creating restrictive chromatin that reduces transcriptional responsiveness to environmental signals [3]. These disease-associated epigenetic alterations highlight how Peripheral Blood Mononuclear Cells serve as sentinels of systemic pathophysiological states through their epigenome.

Properties

Product Name

Pbmc

IUPAC Name

[(1S)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m0/s1

InChI Key

URRBLVUOXIGNQR-FQEVSTJZSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

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